

Toxicological Profile of Ethyl 2-Bromopropionate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B3425472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for **ethyl 2-bromopropionate**. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. This document synthesizes information on acute toxicity, genotoxicity, carcinogenicity, and potential reproductive and developmental effects, and where data is limited, it draws upon information from structurally related compounds to provide a broader context.

Chemical and Physical Properties

Ethyl 2-bromopropionate is a colorless to light yellow liquid with a sharp, pungent odor. It is a halogenated carboxylic acid ester with the chemical formula $C_5H_9BrO_2$. Due to the presence of a bromine atom alpha to the carbonyl group, it is a reactive compound and a versatile intermediate in organic synthesis.^{[1][2]} This reactivity is also central to its toxicological profile.

Acute Toxicity

Ethyl 2-bromopropionate is considered moderately toxic upon acute exposure.^[2] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Quantitative Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rabbit	Oral	281 mg/kg	[3]

LD50: Lethal Dose, 50%

Symptoms of acute exposure can include irritation to the skin, eyes, and respiratory tract.[2] It is classified as a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to coughing, shortness of breath, and irritation of the mucous membranes, while direct contact can result in chemical burns.[2]

Genotoxicity

The genotoxic potential of a compound is a critical endpoint in toxicological assessment, as it can indicate the potential for carcinogenicity and heritable genetic damage.

Ames Test (Bacterial Reverse Mutation Assay)

A safety data sheet for a commercial source of **ethyl 2-bromopropionate** states that the substance gives a positive result in the Ames test.[2] This indicates that it can induce mutations in a bacterial test system.

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[5] The assay utilizes several strains of the bacterium *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.

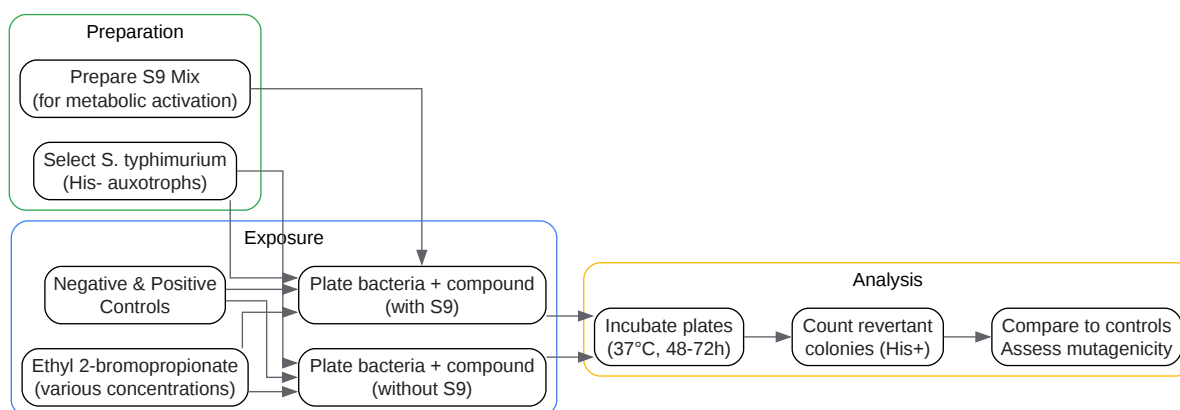
A general protocol involves the following steps:

- **Strain Selection:** Multiple strains of *S. typhimurium* with different types of mutations in the histidine operon are used to detect various types of mutagens (e.g., frameshift vs. base-pair substitution mutagens).[6][7]
- **Metabolic Activation:** The test is performed both with and without the addition of a mammalian liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize

a test chemical into a more potent mutagen, mimicking mammalian metabolism.[7]

- Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.
- Incubation: The plates are incubated for 48-72 hours at 37°C.[6]
- Scoring: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.[8]

Logical Workflow for Ames Test



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A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity

Currently, there is no conclusive evidence to classify **ethyl 2-bromopropionate** as a human carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC).[2][9] However, a lack of classification does not definitively rule out carcinogenic potential, but rather indicates a lack of specific long-term animal bioassays for this compound. Given the positive Ames test result, further investigation into its carcinogenic potential would be warranted under a precautionary principle.

Reproductive and Developmental Toxicity

There is a significant lack of data specifically on the reproductive and developmental toxicity of **ethyl 2-bromopropionate**. However, studies on the structurally related compound, 2-bromopropane (2-BP), have shown significant reproductive and developmental effects.

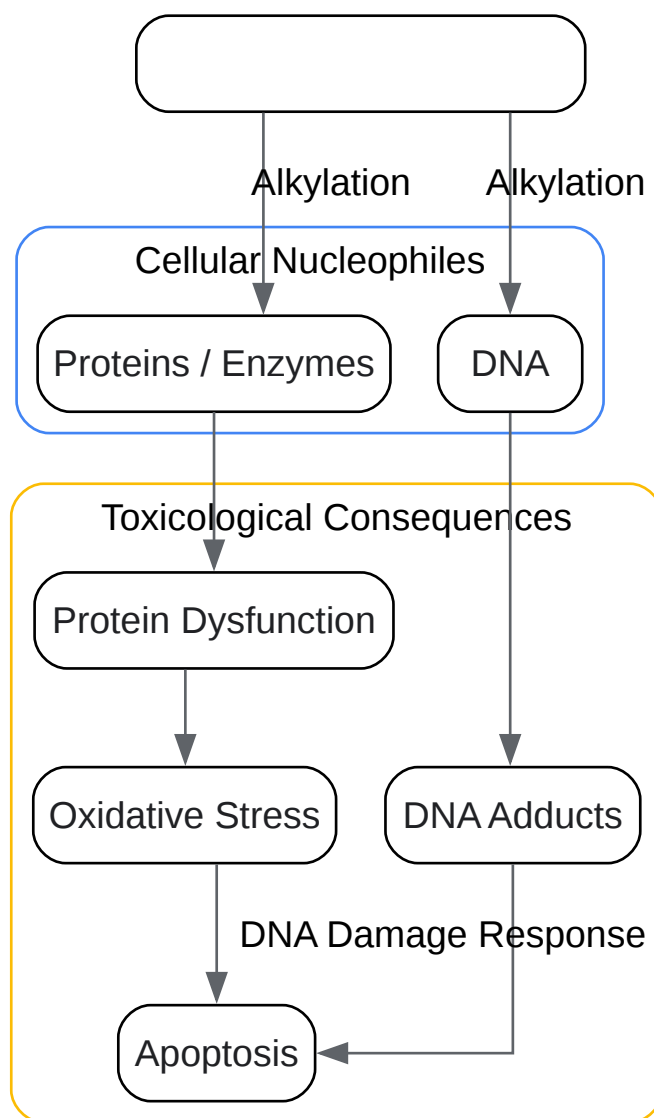
Inhalation exposure to 2-BP in rats has been shown to decrease the number of pups born.[4] Studies on Korean electronics workers exposed to solvents containing 2-bromopropane revealed reproductive hazards, including secondary amenorrhea in female workers and azoospermia or oligospermia in male workers. While these findings for 2-BP are concerning, direct extrapolation to **ethyl 2-bromopropionate** should be made with caution due to potential differences in metabolism and toxicokinetics.

Mechanism of Toxicity: The Role of Alkylation

The primary mechanism of action for the toxicity of **ethyl 2-bromopropionate** is believed to be its reactivity as an alkylating agent.[1][2] The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack by biological macromolecules such as DNA, proteins, and enzymes.

Potential Signaling Pathway Perturbation

Alkylation of cellular components can lead to a variety of downstream effects and perturbation of signaling pathways. While specific pathways affected by **ethyl 2-bromopropionate** have not been elucidated, a general mechanism can be proposed.



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Proposed mechanism of toxicity via alkylation of macromolecules.

This alkylation can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication, explaining the positive Ames test result. Alkylation of proteins can lead to enzyme inhibition and disruption of normal cellular signaling, potentially inducing oxidative stress and apoptosis.

Conclusion and Recommendations

Ethyl 2-bromopropionate is a moderately toxic and reactive compound. The available data indicates it is a skin, eye, and respiratory irritant, with a positive finding for mutagenicity in the

Ames test. There is a notable lack of data on its carcinogenic and reproductive and developmental toxicity. Based on its reactivity as an alkylating agent and the positive Ames test, a precautionary approach should be taken when handling this compound. Further studies, including in vivo genotoxicity assays, long-term carcinogenicity bioassays, and reproductive/developmental toxicity studies, are needed to fully characterize the toxicological profile of **ethyl 2-bromopropionate**. Professionals in research and drug development should ensure appropriate engineering controls and personal protective equipment are used to minimize exposure.

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